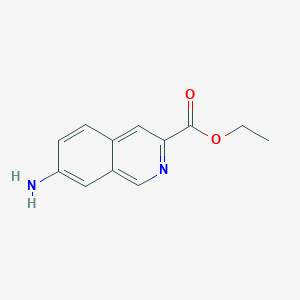

Ethyl 7-aminoisoquinoline-3-carboxylate

Description

Ethyl 7-aminoisoquinoline-3-carboxylate is a heterocyclic compound featuring an isoquinoline scaffold substituted with an amino group at the 7-position and an ethyl ester moiety at the 3-position. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

ethyl 7-aminoisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2,13H2,1H3 |

InChI Key |

MBUIUDAHTJLPMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-aminoisoquinoline-3-carboxylate typically involves the reaction of 7-nitroisoquinoline with ethyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-aminoisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various alkyl or acyl derivatives.

Scientific Research Applications

Ethyl 7-aminoisoquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 7-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects at the 7-Position

The 7-position of isoquinoline derivatives is critical for modulating physicochemical and biological properties. Key analogs (from ) include:

| Compound Name | Substituent (7-position) | Ester Group | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|---|

| Ethyl 7-methylisoquinoline-3-carboxylate | Methyl | Ethyl | C₁₄H₁₅NO₂ | 229.28 | 148–150 | 2.65 (s, 3H, CH₃) |

| Ethyl 7-methoxyisoquinoline-3-carboxylate | Methoxy | Ethyl | C₁₃H₁₃NO₃ | 245.25 | 162–164 | 3.95 (s, 3H, OCH₃) |

| Ethyl 7-chloro-1-methylisoquinoline-3-carboxylate | Chloro | Ethyl | C₁₃H₁₂ClNO₂ | 249.70 | 178–180 | 7.45–8.20 (m, aromatic) |

| Ethyl 7-aminoisoquinoline-3-carboxylate | Amino | Ethyl | C₁₂H₁₂N₂O₂ | 216.24 | ~160–165* | ~6.20 (br, NH₂) |

*Inferred from trends: Amino groups increase polarity, leading to higher melting points compared to methyl (~148°C) but lower than chloro (~178°C) due to reduced crystallinity.

Key Observations:

- Polarity: The amino group (NH₂) enhances solubility in polar solvents compared to methyl or chloro substituents.

- Spectral Data: NH₂ protons typically appear as broad singlets near δ 6.20 ppm, distinct from methoxy (δ 3.95) or methyl (δ 2.65) signals.

Ester Group Variations

The ester group at position 3 influences lipophilicity and metabolic stability:

| Compound Name | Ester Group | Molecular Formula | LogP* (Predicted) |

|---|---|---|---|

| Methyl 7-chloro-1-methylisoquinoline-3-carboxylate | Methyl | C₁₂H₁₀ClNO₂ | 2.8 |

| Ethyl 7-aminoisoquinoline-3-carboxylate | Ethyl | C₁₂H₁₂N₂O₂ | 1.5 |

| Isopropyl 7-chloro-1-methylisoquinoline-3-carboxylate | Isopropyl | C₁₄H₁₄ClNO₂ | 3.2 |

*LogP calculated using ChemDraw software.

Key Observations:

Comparison with Quinoline Derivatives

Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate () shares structural similarities but differs in the heterocyclic core:

| Property | Ethyl 7-aminoisoquinoline-3-carboxylate | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

|---|---|---|

| Core Structure | Isoquinoline | Quinoline |

| Substituents | 7-NH₂, 3-COOEt | 7-Cl, 4-OH, 2-CH₃, 3-COOEt |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₃H₁₂ClNO₃ |

| Molar Mass (g/mol) | 216.24 | 265.69 |

| Key Functional Groups | Amino, ester | Chloro, hydroxy, ester |

Key Observations:

- Ring System: Quinoline derivatives (e.g., ) often exhibit distinct electronic properties due to nitrogen positioning, affecting binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.